Cas no 2171653-86-2 (4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid)

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates an ethyl group at the N-terminus and a methoxy side chain, enhancing solubility and stability during solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing modified residues into peptide sequences, facilitating the study of structure-activity relationships. Its high purity and consistent performance make it suitable for research requiring precise control over peptide composition, such as in drug discovery and biochemical studies.
4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid structure
2171653-86-2 structure
Product Name:4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid
CAS No:2171653-86-2
MF:C27H34N2O6
MW:482.568667888641
CID:5944756
PubChem ID:165567404
Update Time:2025-10-30

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid
    • 2171653-86-2
    • EN300-1569277
    • 4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
    • Inchi: 1S/C27H34N2O6/c1-3-29(16-8-15-25(30)31)26(32)24(14-9-17-34-2)28-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-18H2,1-2H3,(H,28,33)(H,30,31)
    • InChI Key: FIGYWWXIXFVNNZ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC)CCCC(=O)O)=O)CCCOC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1569277-50mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1569277-100mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
100mg
$2963.0 2023-09-24
Enamine
EN300-1569277-250mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1569277-500mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
500mg
$3233.0 2023-09-24
Enamine
EN300-1569277-1000mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
1000mg
$3368.0 2023-09-24
Enamine
EN300-1569277-2500mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1569277-5000mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
5000mg
$9769.0 2023-09-24
Enamine
EN300-1569277-10000mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
10000mg
$14487.0 2023-09-24
Enamine
EN300-1569277-0.05g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1569277-0.1g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.1g
$2963.0 2023-06-04

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid Related Literature

Additional information on 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid

Introduction to 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic Acid (CAS No. 2171653-86-2)

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171653-86-2, exhibits a complex molecular structure that makes it a promising candidate for various therapeutic applications. The presence of multiple functional groups, including N-ethyl, (9H-fluoren-9-yl)methoxycarbonyl, and 5-methoxy, contributes to its unique chemical properties and potential biological activities.

The< strong> molecular architecture of 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid is designed to interact with biological targets in a highly specific manner. The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, enhances the stability and reactivity of the compound, making it suitable for further derivatization and functionalization. This feature is particularly valuable in the development of novel pharmaceutical agents where precise control over molecular interactions is crucial.

In recent years, there has been a growing interest in the development of molecules that can modulate protein-protein interactions and enzyme activity. The< strong> N-terminal ethyl group in this compound may play a role in influencing its solubility and metabolic stability, which are critical factors in drug design. Additionally, the< strong> 5-methoxy substituent could contribute to the compound's binding affinity by introducing hydrophobic interactions with target proteins.

The< strong> pharmacological potential of 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid has been explored in several preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention. The ability of this compound to interact with these targets could lead to the development of novel treatments for conditions such as cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its versatility in drug design. The< strong> Fmoc group can be removed under specific conditions, allowing for the introduction of other functional groups or modifications. This flexibility makes it a valuable building block for synthesizing more complex molecules with tailored properties. Furthermore, the< strong> methoxy groups provide additional sites for chemical modification, enabling researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.

The< strong> synthetic route to 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and automated purification methods, has been instrumental in optimizing the production process. These advancements have not only improved the efficiency of synthesis but also reduced costs, making it more feasible for large-scale production.

In conclusion, 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd